Methyl 7-hydroxyheptanoate (CAS 14565-11-8) is a medium-chain ω-hydroxy fatty acid methyl ester that serves as a highly processable, bifunctional building block for advanced materials and fine chemicals. Featuring a seven-carbon aliphatic chain terminated by a primary hydroxyl group and a methyl ester, it offers a stable, easily purifiable liquid profile with a boiling point of approximately 220 °C[1]. In industrial and laboratory procurement, it is primarily sourced as a direct precursor for eight-membered lactones (such as 7-heptanolactone) in ring-opening polymerizations, and as an orthogonal intermediate for selective oxidations to semialdehydes in active pharmaceutical ingredient (API) synthesis [2]. By masking the carboxylic acid as a methyl ester, this compound prevents premature self-condensation and enhances solubility in non-polar organic solvents, making it a critical raw material for controlled step-growth and complex multi-step organic synthesis.
Substituting Methyl 7-hydroxyheptanoate with its free acid counterpart (7-hydroxyheptanoic acid) or shorter homologs (e.g., methyl 6-hydroxyhexanoate) fundamentally alters processability and downstream material properties. The free acid is prone to uncontrolled self-esterification and exhibits lower solubility in organic solvents, requiring additional, costly protection steps before selective oxidation or chain elongation can occur. Conversely, utilizing the shorter C6 homolog yields seven-membered lactones (ε-caprolactone) upon cyclization; polymers derived from these shorter precursors suffer from significantly lower melting temperatures and differing mechanical profiles[1]. Procurement of the exact C7 methyl ester is therefore mandatory when the target application requires the specific thermal operating window of poly(7-hydroxyheptanoate) or when synthesizing pimelic acid derivatives where the exact chain length dictates biological activity.
When used as a precursor to synthesize 7-heptanolactone for metal-catalyzed coordinative-insertion ring-opening polymerization, Methyl 7-hydroxyheptanoate yields poly(7-hydroxyheptanoate) (P7HHp) with superior thermal properties compared to standard polycaprolactone [1]. The resulting P7HHp exhibits a melting temperature (Tm) of 68 °C, which is approximately 10 °C higher than that of poly(ε-caprolactone) derived from the shorter C6 homolog [1].
| Evidence Dimension | Melting Temperature (Tm) of the derived semi-crystalline polyester |
| Target Compound Data | 68 °C (for P7HHp derived from the C7 precursor) |
| Comparator Or Baseline | Poly(ε-caprolactone) (derived from C6 precursor) |
| Quantified Difference | ~10 °C higher melting point |
| Conditions | Metal-catalyzed coordinative-insertion polymerization of the corresponding lactones |
A higher melting temperature expands the thermal operating window of the resulting biodegradable plastic, making the C7 precursor critical for packaging and structural applications where standard PCL would fail.
In the synthesis of complex pharmaceuticals such as the biotin synthase inhibitor acidomycin, Methyl 7-hydroxyheptanoate serves as an ideal orthogonal building block. Subjecting this compound to a mild TEMPO oxidation affords methyl pimelate semialdehyde (methyl 7-oxoheptanoate) in a highly efficient manner [1]. This route achieves a 3.5-fold higher overall yield compared to the traditional multi-step synthesis starting from pimelic acid, which requires low-yielding protection and condensation steps [1].
| Evidence Dimension | Overall synthesis yield of methyl pimelate semialdehyde |
| Target Compound Data | High-yield direct TEMPO oxidation of the primary alcohol |
| Comparator Or Baseline | Traditional 4-step route from pimelic acid |
| Quantified Difference | 3.5-fold higher overall yield |
| Conditions | Mild TEMPO oxidation in organic solvent vs. traditional condensation |
Procuring this specific ω-hydroxy ester bypasses inefficient diacid protection steps, drastically reducing raw material costs and process time in pharmaceutical manufacturing.
Beyond thermal stability, polyesters derived from the Methyl 7-hydroxyheptanoate pathway exhibit exceptional mechanical toughness. Mechanical testing of poly(7-hydroxyheptanoate) demonstrates that it acts as a hard and tough plastic with an elongation at break exceeding 670% [1]. This ductility significantly outperforms highly stereoregular but brittle bioplastics (like st-P3HB) and is competitive with commercialized biodegradable alternatives such as PBAT (which typically exhibits ~400% elongation) [1].
| Evidence Dimension | Elongation at break (ductility) |
| Target Compound Data | >670% elongation at break |
| Comparator Or Baseline | Commercial PBAT (~400%) and brittle st-P3HB |
| Quantified Difference | Exceeds PBAT ductility by >270 percentage points |
| Conditions | Tensile testing of film specimens at ambient temperature |
This confirms that the extra methylene unit provided by the C7 precursor yields a material that is highly ductile, essential for flexible film procurement and advanced material engineering.
Methyl 7-hydroxyheptanoate is the optimal starting material for synthesizing 7-heptanolactone. This eight-membered lactone is subsequently used in ring-opening polymerizations to produce poly(7-hydroxyheptanoate) (P7HHp), a semi-crystalline aliphatic polyester. Because P7HHp offers a higher melting point and superior ductility compared to standard polycaprolactone, this compound is highly recommended for R&D and industrial procurement focused on next-generation bioplastics, flexible packaging films, and durable biomedical implants [1].
In medicinal chemistry and API manufacturing, this compound is utilized to generate methyl pimelate semialdehyde via mild TEMPO oxidation. Because this route avoids the low-yielding protection and deprotection steps associated with free pimelic acid, Methyl 7-hydroxyheptanoate is the preferred procurement choice for scaling up the total synthesis of biotin synthase inhibitors (such as acidomycin) and other complex therapeutics requiring a C7 aliphatic linker[2].
The compound is utilized in the total synthesis of specialized lipid mediators, such as PD1n-3 DPA. The methyl ester effectively protects the carboxylate terminus during multi-step synthesis, while the primary hydroxyl group is readily converted into an iodide and subsequently a Wittig salt for chain elongation. This makes it a critical reagent for laboratories synthesizing complex, self-resolving inflammatory exudates and related biochemical standards[3].